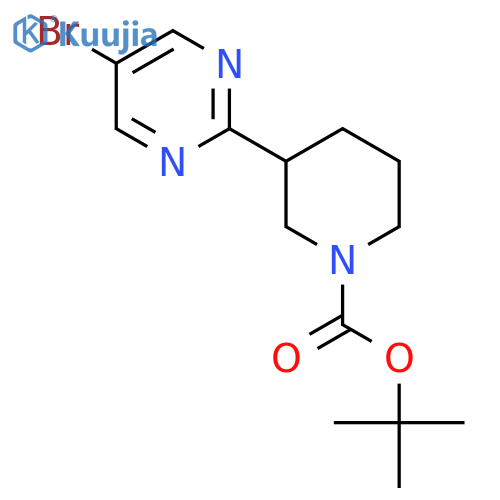

Cas no 1563532-49-9 (tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate)

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate

- EN300-12724826

- 5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine

- 1563532-49-9

-

- インチ: 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)12-16-7-11(15)8-17-12/h7-8,10H,4-6,9H2,1-3H3

- InChIKey: PAZCHJQTOQBRCS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(C2CN(C(=O)OC(C)(C)C)CCC2)=NC=1

計算された属性

- せいみつぶんしりょう: 341.07389g/mol

- どういたいしつりょう: 341.07389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 55.3Ų

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12724826-2.5g |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 2.5g |

$2520.0 | 2023-05-25 | ||

| Enamine | EN300-12724826-0.5g |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 0.5g |

$1234.0 | 2023-05-25 | ||

| Enamine | EN300-12724826-5.0g |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 5g |

$3728.0 | 2023-05-25 | ||

| Enamine | EN300-12724826-2500mg |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 2500mg |

$2520.0 | 2023-10-02 | ||

| Enamine | EN300-12724826-100mg |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 100mg |

$1131.0 | 2023-10-02 | ||

| Enamine | EN300-12724826-500mg |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 500mg |

$1234.0 | 2023-10-02 | ||

| A2B Chem LLC | BA26269-1g |

5-Bromo-2-(N-Boc-piperidin-3-yl)pyrimidine |

1563532-49-9 | >95% | 1g |

$11757.00 | 2024-04-20 | |

| Enamine | EN300-12724826-0.05g |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 0.05g |

$1080.0 | 2023-05-25 | ||

| Enamine | EN300-12724826-50mg |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 50mg |

$1080.0 | 2023-10-02 | ||

| Enamine | EN300-12724826-250mg |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |

1563532-49-9 | 250mg |

$1183.0 | 2023-10-02 |

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate 関連文献

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

3. Back matter

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl 3-(5-Bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1563532-49-9) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1563532-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This intermediate, characterized by its bromopyrimidine and piperidine moieties, serves as a versatile building block in the synthesis of biologically active molecules. Its unique structural features make it particularly valuable in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the optimization of drug candidates.

One of the key applications of tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of selective inhibitors for the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The bromine atom at the 5-position of the pyrimidine ring allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.

In addition to its role in oncology, this compound has shown promise in antiviral research. A recent preprint on bioRxiv detailed its incorporation into novel nucleoside analogs designed to target RNA-dependent RNA polymerases of emerging viruses. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates selective deprotection and subsequent derivatization, streamlining the synthesis of complex scaffolds. Researchers noted that the bromopyrimidine core could be further modified to improve metabolic stability and bioavailability.

From a synthetic chemistry perspective, tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. A 2024 study in Organic Letters highlighted its reactivity in these transformations, yielding high-value intermediates for drug discovery. The Boc group’s stability under these conditions was particularly emphasized, as it allows for orthogonal protection strategies in multi-step syntheses.

Despite its utility, challenges remain in the large-scale production and purification of this compound. Recent patents (e.g., WO2023124567) have addressed these issues by optimizing solvent systems and crystallization protocols to improve yield and purity. These advancements are critical for its industrial application, particularly in the context of Good Manufacturing Practice (GMP)-compliant processes.

In conclusion, tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate (CAS: 1563532-49-9) continues to be a pivotal intermediate in pharmaceutical R&D. Its adaptability in diverse synthetic routes and therapeutic applications underscores its importance in the field. Future research may focus on expanding its utility in targeted drug delivery systems and exploring its potential in neglected tropical diseases.

1563532-49-9 (tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate) 関連製品

- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)

- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)

- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)

- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)

- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)

- 2549045-46-5(2-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)

- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)